Head-to-Head Comparison: N-sulfinylmethanesulfonamide vs. N-sulfinyl-p-toluenesulfonamide in Ketenimine Cycloaddition Yield
In a direct head-to-head comparison under identical reaction conditions (130 °C, ether solvent), N-sulfinylmethanesulfonamide (1b) reacted with diphenylketen-N-p-tolylimine (2d) to afford N-sulfinyl-p-toluidine (5) in 70% yield. In contrast, the closely related analog N-sulfinyl-p-toluenesulfonamide (1a) under the same conditions with phenylethylketen-N-phenylimine (2f) yielded a mixture of N-phenyl-N′-p-toluenesulfonyl-2-phenyl-trans- and cis-2-butenoamidine (6a/6b) in 81% yield [1].
| Evidence Dimension | Reaction yield in ketenimine cycloaddition |
|---|---|
| Target Compound Data | 70% yield of N-sulfinyl-p-toluidine |
| Comparator Or Baseline | N-sulfinyl-p-toluenesulfonamide: 81% yield of amidine mixture |
| Quantified Difference | 11 percentage point lower yield with different product distribution |
| Conditions | 130 °C, ether solvent, reaction with ketenimine derivatives |
Why This Matters
Quantifies yield differential and divergent product outcomes, guiding reagent selection for targeted synthesis of N-sulfinyl derivatives versus amidine mixtures.
- [1] Minami, T., Takimoto, F., & Agawa, T. (1975). Cycloaddition Reactions of N-Sulfinylsulfonamides with Ketenimines. Bulletin of the Chemical Society of Japan, 48(11), 3259-3261. View Source
